(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate
Description
The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate" is an organic molecule with a structure that features a benzo[d][1,2,3]triazin-4-one core connected to a naphthalen-2-yloxy acetate group. This hybrid structure suggests potential for unique reactivity and a wide range of applications in fields such as medicinal chemistry, synthetic organic chemistry, and material sciences.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(12-26-16-10-9-14-5-1-2-6-15(14)11-16)27-13-23-20(25)17-7-3-4-8-18(17)21-22-23/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMLMLKLSYUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Benzotriazinone Core Formation: : The synthesis begins with the construction of the benzo[d][1,2,3]triazin-4-one ring system, often prepared from 2-aminobenzoic acid derivatives via cyclization reactions involving suitable nitrating agents.
Naphthalen-2-yloxy Acetate Attachment: : The naphthalen-2-yloxy acetate group can be introduced via esterification of 2-naphthol with 2-bromoacetyl bromide, followed by nucleophilic substitution to attach it to the benzo[d][1,2,3]triazin-4-one core.
Industrial Production Methods
Large-scale synthesis would require optimization of the synthetic route to maximize yield and purity. This often involves:
Use of catalytic amounts of acids or bases to drive reactions to completion.
Employment of high-pressure reactors for efficient cyclization and esterification.
Utilizing purification techniques like recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy acetate moiety, potentially forming quinone-like structures.
Reduction: : Reduction can occur at the benzo[d][1,2,3]triazin-4-one ring, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: : The naphthalen-2-yloxy acetate group can be substituted by other nucleophiles, altering the compound's properties and reactivity.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Use of nucleophiles like amines or thiols under mild heating to achieve substitution.
Major Products
Oxidation: : Formation of naphthalenediol derivatives or quinones.
Reduction: : Formation of amines or hydroxylated benzo[d][1,2,3]triazin derivatives.
Substitution: : Formation of novel esters, amides, or ether derivatives.
Scientific Research Applications
Chemistry
The compound is used in the synthesis of novel organic molecules, acting as an intermediate in multi-step synthetic processes.
Biology
In biological research, the compound may serve as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine
The unique structure suggests potential as a pharmacophore in drug discovery, particularly for targeting diseases involving oxidative stress or as enzyme inhibitors.
Industry
In industrial chemistry, the compound could be a precursor for advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific enzymes or receptors. The benzo[d][1,2,3]triazin-4-one core can act as a scaffold for binding, while the naphthalen-2-yloxy acetate moiety interacts with active sites of enzymes, potentially inhibiting their function or modulating their activity. Molecular targets could include esterases, oxidoreductases, and other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(phenoxy)acetate: : Differing in the phenyl group replacing the naphthalene, it shows varied reactivity and biological activity.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(pyridin-2-yloxy)acetate:
Uniqueness
The naphthalen-2-yloxy moiety provides unique steric and electronic properties, which can enhance the compound's interaction with biological targets and its reactivity in synthetic processes. The fusion of the triazinone core with a naphthalene group is relatively rare, making it a valuable compound for developing novel chemical entities with specific functional properties.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR can verify the ester linkage (δ ~4.5–5.5 ppm for methylene protons) and naphthyl aromatic signals (δ ~7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual solvents .
Advanced Characterization : - X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, particularly for the triazinone ring .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight and detect isotopic patterns for halogenated impurities (if present) .
How can researchers investigate the biological activity of this compound, and what mechanisms are plausible based on its structural features?
Advanced Research Question
- Enzyme Inhibition Assays : Test against kinases or hydrolases due to the triazinone core’s resemblance to ATP-binding motifs. Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to quantify β-glucosidase inhibition, comparing IC₅₀ values with controls .
- DNA Interaction Studies : Employ UV-Vis titration or fluorescence quenching to assess intercalation potential, leveraging the naphthyl group’s planar aromaticity .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity for targets like cyclooxygenase-2 (COX-2), given the compound’s similarity to NSAID scaffolds .
What strategies are recommended for resolving contradictions in stability data under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation pathways via LC-MS to identify hydrolysis products (e.g., free naphthol or triazinone acid) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C). Note that ester bonds are prone to hydrolysis at high humidity, requiring lyophilization for long-term storage .
How can computational methods aid in predicting the compound’s reactivity and metabolic pathways?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the triazinone carbonyl group) prone to metabolic oxidation .
- In Silico Metabolism Prediction : Use software like MetaSite to simulate Phase I/II metabolism. The naphthyl group may undergo CYP450-mediated hydroxylation, while the ester linkage could be cleaved by esterases .
What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
- Analog Synthesis : Replace the naphthyl group with substituted aryl rings (e.g., 4-fluorophenyl or 3,4-dimethoxyphenyl) to assess electronic effects on bioactivity .
- Fragment-Based Screening : Use SPR (Surface Plasmon Resonance) to measure binding affinity of truncated analogs (e.g., triazinone alone vs. full ester) against target proteins .
How should researchers handle potential hazards associated with synthesizing or handling this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
